molecular formula C7H12ClF2N B6163931 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2227205-51-6

6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B6163931
CAS No.: 2227205-51-6
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-2-azabicyclo[222]octane hydrochloride is a chemical compound with a bicyclic structure that includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 6,6-positions of the bicyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as hydroxide ions can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the removal of fluorine atoms.

    Substitution: The major products are substituted derivatives where the fluorine atoms are replaced by other functional groups.

Scientific Research Applications

6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism of action of 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms and has different chemical properties.

    6-Fluoro-2-azabicyclo[2.2.2]octane: Contains only one fluorine atom, resulting in different reactivity and applications.

    6,6-Dichloro-2-azabicyclo[2.2.2]octane: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.

Uniqueness

6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions, which significantly influence its chemical reactivity and potential applications. The fluorine atoms enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

2227205-51-6

Molecular Formula

C7H12ClF2N

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.